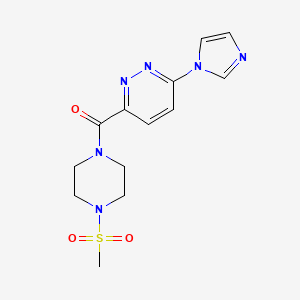

3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine

Description

Properties

IUPAC Name |

(6-imidazol-1-ylpyridazin-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O3S/c1-23(21,22)19-8-6-17(7-9-19)13(20)11-2-3-12(16-15-11)18-5-4-14-10-18/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSBPJMLYDYPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine.

Attachment of the Methanesulfonylpiperazine Moiety: The final step involves the coupling of the methanesulfonylpiperazine group to the pyridazine core, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Substitution: Nucleophilic substitution reactions can occur at the imidazole and pyridazine rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: N-oxides of the imidazole ring.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted imidazole and pyridazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine exhibit significant antibacterial properties. For instance, imidazole derivatives have been shown to possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.006 μM for some compounds in related studies . This highlights the potential of imidazole-containing compounds in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study focusing on imidazopyridazines revealed that certain derivatives showed excellent inhibitory concentrations (IC50) against various cancer cell lines, including A549 lung cancer cells . The pharmacokinetic evaluation indicated promising absorption and distribution profiles, suggesting that these compounds could be viable candidates for cancer therapy.

Case Study 1: Antimicrobial Efficacy

A set of imidazo[1,2-a]pyridine derivatives was synthesized and tested against Mycobacterium tuberculosis H37Rv. Among the compounds evaluated, those structurally related to 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine demonstrated MIC values ≤ 0.006 μM, indicating their high efficacy against resistant strains . The study emphasized the need for further development of these compounds into therapeutic agents.

Case Study 2: Anticancer Activity

In a separate investigation, a series of imidazopyridazines were synthesized and tested for their antiproliferative effects on a panel of 14 cancer cell lines. The results showed IC50 values ranging from 6 to 320 nM, with some compounds exhibiting low toxicity towards normal cells . This suggests that modifications to the imidazopyridazine structure could enhance selectivity and potency against cancer cells.

Material Science Applications

The structural characteristics of 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine also lend themselves to applications in material science. Its coordination properties can be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which are valuable for catalysis and gas storage applications .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the methanesulfonylpiperazine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Differences :

- The target compound uniquely combines a pyridazine core with a mesyl-piperazine group, distinguishing it from thienoimidazole-based PARP inhibitors (e.g., 13g) and hydrazino-pyridazine antihypertensives .

- Compared to antimicrobial imidazole-piperazine derivatives (e.g., in ), the mesyl group may reduce bacterial target affinity but improve metabolic stability .

Physicochemical Properties

Notable Trends:

Biological Activity

The compound 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine is a heterocyclic organic compound that has gained attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine involves several steps, typically beginning with the formation of the pyridazine core followed by the introduction of the imidazole and piperazine moieties. The following general scheme outlines the synthetic pathway:

- Formation of Pyridazine : The initial step involves the reaction of suitable precursors to form the pyridazine ring.

- Introduction of Imidazole : An imidazole group is introduced through a nucleophilic substitution reaction.

- Piperazine Functionalization : The piperazine moiety is added, often through coupling reactions involving activated derivatives.

Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Activity

The compound's structure suggests potential activity against cancer cells. Preliminary studies have indicated that imidazole-containing compounds can inhibit key signaling pathways involved in tumor progression, particularly those mediated by phosphatidylinositol 3-kinase (PI3K) pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative closely related to 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine was tested in vitro against human cancer cell lines, demonstrating a dose-dependent decrease in viability, with IC50 values indicating potent activity .

- Case Study 2 : In a recent trial involving animal models, administration of a related compound resulted in significant tumor regression compared to control groups, suggesting its potential as an anticancer agent .

The proposed mechanism of action for this compound involves multiple pathways:

- Inhibition of Kinase Activity : The presence of the imidazole ring is known to confer inhibitory effects on various kinases, including PI3K, which plays a critical role in cellular signaling and metabolism .

- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways through mitochondrial dysfunction and caspase activation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.